molecular formula C10H10ClN3 B189793 Quinoline-2-carboximidamide hydrochloride CAS No. 110177-05-4

Quinoline-2-carboximidamide hydrochloride

Cat. No. B189793
M. Wt: 207.66 g/mol
InChI Key: AFLPOFCTEXEIOR-UHFFFAOYSA-N
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Description

Quinoline-2-carboximidamide hydrochloride is a chemical compound with the CAS Number: 110177-05-4 . It has a molecular weight of 207.66 and its IUPAC name is 2-quinolinecarboximidamide hydrochloride .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular formula of Quinoline-2-carboximidamide hydrochloride is C10H10ClN3 . The InChI code is 1S/C10H9N3.ClH/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9;/h1-6H,(H3,11,12);1H .


Chemical Reactions Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .


Physical And Chemical Properties Analysis

Quinoline-2-carboximidamide hydrochloride is a solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

1. Fluorescent Probes for DNA Detection

Quinoline derivatives, specifically aminated benzimidazo[1,2-a]quinolines, have shown potential as DNA-specific fluorescent probes. These compounds, characterized by their planar molecular structures and π–π aromatic stacking, exhibit enhanced fluorescence emission intensity when bound to DNA, making them valuable for DNA detection in various biological and medical applications (Perin, Hranjec, Pavlović & Karminski-Zamola, 2011).

2. Synthesis of Biologically Active Molecules

Quinoline-2-carboxylates, a subclass of quinoline derivatives, are recognized for their presence in numerous biologically active molecules and are used as ligands in metal-catalyzed reactions. A one-pot synthesis protocol for these derivatives has been established, offering a plethora of functionalized quinoline-2-carboxylate derivatives with potential applications in drug development and other biochemical fields (Gabrielli, Giardinieri, Sampaolesi, Ballini & Palmieri, 2016).

3. Antioxidant and Antibacterial Agents

Phenolic esters and amides of quinoline derivatives have shown significant antioxidant and antibacterial activities. These compounds exhibit chelating abilities with ions and good scavenging activity against free radicals. Some of them have displayed potency against various bacterial strains, comparable to standard antibiotics like ampicillin (Shankerrao, Bodke & Mety, 2013).

4. Quinoline Drugs in Human Purine Binding Proteome

Quinoline drugs, traditionally used for treating diseases like malaria and arthritis, have been linked to binding proteins in the human purine binding proteome. Research has identified specific human proteins, such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2), as selective targets of quinolines, offering insights into the mechanism of action of these drugs (Graves, Kwiek, Fadden, Ray, Hardeman, Coley, Foley & Haystead, 2002).

Safety And Hazards

The safety information for Quinoline-2-carboximidamide hydrochloride includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The present review summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .

properties

IUPAC Name

quinoline-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.ClH/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9;/h1-6H,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLPOFCTEXEIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575784
Record name Quinoline-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-2-carboximidamide hydrochloride

CAS RN

110177-05-4
Record name Quinoline-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Monti, AS Cornec, K Oukoloff… - ACS infectious …, 2020 - ACS Publications
Schistosomiasis is a parasitic disease that affects approximately 200 million people in developing countries. Current treatment relies on just one partially effective drug, and new drugs …
Number of citations: 6 pubs.acs.org

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